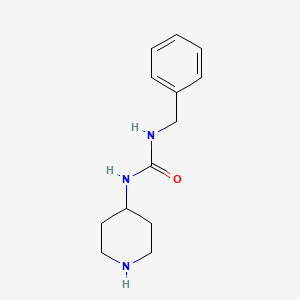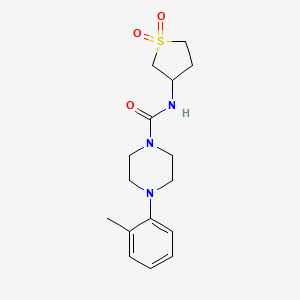![molecular formula C17H24N4O B7458292 N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, also known as DMCM or Ro15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a selective antagonist of the GABAA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. DMCM has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide acts as a competitive antagonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the activity of GABAA receptors, N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can induce anxiety-like behaviors and disrupt normal sleep patterns.
Biochemical and Physiological Effects:
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of neuronal excitability, and the alteration of synaptic plasticity. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can also affect the release of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide in lab experiments is its high selectivity for GABAA receptors, which allows researchers to specifically target this receptor subtype. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in in vivo experiments. However, N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can have side effects such as sedation and motor impairment, which can limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide, including the development of new drugs that target GABAA receptors, the investigation of the role of GABAA receptors in the regulation of anxiety and other disorders, and the exploration of the effects of N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide on other neurotransmitter systems. Additionally, new methods for synthesizing N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide and related compounds could lead to the development of more potent and selective GABAA receptor antagonists.
Synthesemethoden
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(chloromethyl)cyclohexanone with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 5-chloro-1H-indazole-3-carboxylic acid chloride.
Wissenschaftliche Forschungsanwendungen
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of GABAA receptors, the effects of alcohol on the brain, and the development of new drugs for the treatment of anxiety and other disorders. N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide has also been used to investigate the role of GABAA receptors in the regulation of sleep, memory, and cognition.
Eigenschaften
IUPAC Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-21(2)11-12-3-6-15(7-4-12)19-17(22)13-5-8-16-14(9-13)10-18-20-16/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJGQESOSUAFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

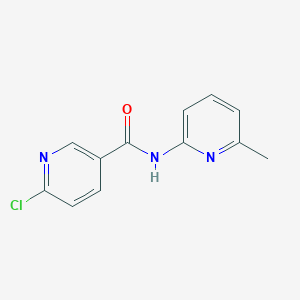
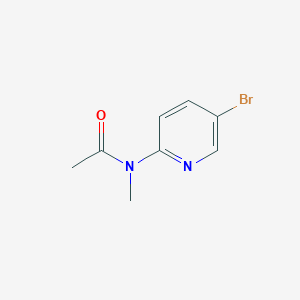
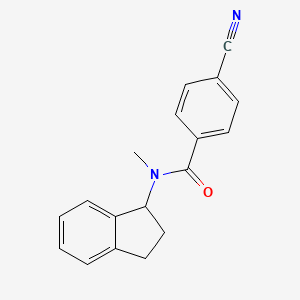
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
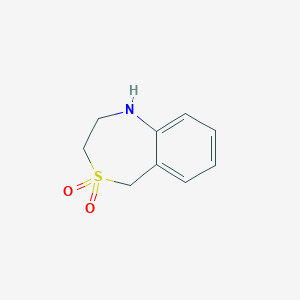

![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
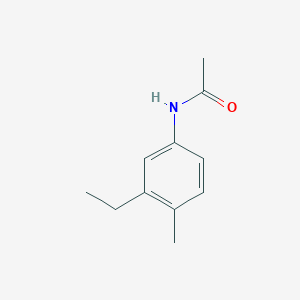
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
